

An In-Depth Technical Guide to the Physicochemical Properties of N-Acetyl Sulfadiazine

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Compound of Interest

Compound Name: *N-Acetyl Sulfadiazine*

Cat. No.: *B023491*

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Abstract

N-Acetyl Sulfadiazine is the principal metabolite of the widely used sulfonamide antibiotic, Sulfadiazine. An accurate understanding of its physicochemical properties is paramount for researchers in pharmacology, toxicology, and drug development, as these characteristics govern its pharmacokinetic profile, analytical behavior, and potential for nephrotoxicity. This guide provides a comprehensive overview of the core physicochemical attributes of **N-Acetyl Sulfadiazine**, detailing the experimental methodologies for their determination and discussing their scientific implications. We delve into its solubility, acid-base properties, stability, and spectroscopic signature, with a focus on providing practical, field-proven insights and protocols for its accurate quantification in biological matrices.

Chemical Identity and Metabolic Context

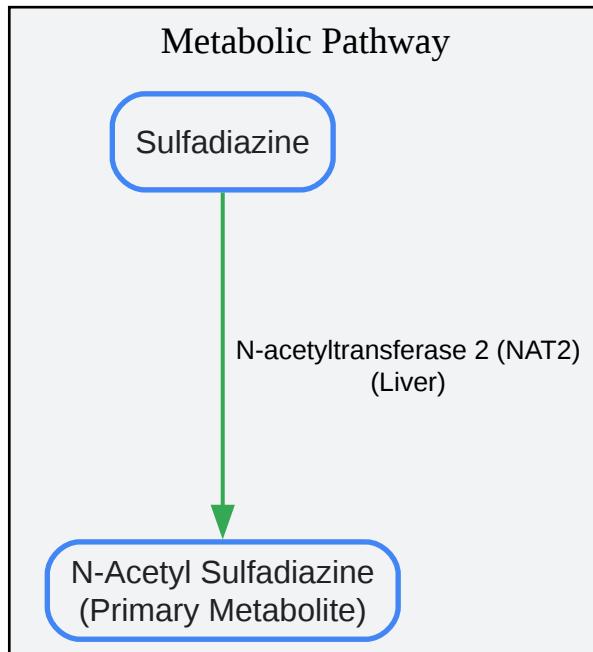
N-Acetyl Sulfadiazine is formed in the liver through the action of the N-acetyltransferase 2 (NAT2) enzyme on its parent drug, Sulfadiazine.^[1] This acetylation is a primary detoxification and elimination pathway.^[2] The rate of this metabolic conversion can vary significantly among individuals due to genetic polymorphisms in the NAT2 enzyme, leading to different pharmacokinetic profiles and potential for adverse effects.^[2] A thorough characterization of the metabolite is therefore essential for comprehensive drug metabolism and pharmacokinetic (DMPK) studies.

Table 1: Core Chemical Properties of **N-Acetyl Sulfadiazine**

Property	Value	Source(s)
IUPAC Name	N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide	[3][4]
Synonyms	N4-Acetylsulfadiazine, Acetylsulfadiazine	[3][5][6]
CAS Number	127-74-2	[5][6][7]
Molecular Formula	C ₁₂ H ₁₂ N ₄ O ₃ S	[5][6][7]
Molecular Weight	292.31 g/mol	[5][6][8]

| Appearance | White to Off-White Solid | [3][5] |

The metabolic conversion of Sulfadiazine is a critical step that alters the molecule's properties, influencing its solubility and excretion pathway.



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Caption: Metabolic conversion of Sulfadiazine to **N-Acetyl Sulfadiazine**.

Core Physicochemical Characteristics

The behavior of **N-Acetyl Sulfadiazine** in both in vitro and in vivo systems is dictated by its fundamental physicochemical properties. These parameters are crucial for designing formulations, predicting ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, and developing robust analytical methods.

Table 2: Summary of Key Physicochemical Data

Parameter	Value	Significance	Source(s)
Melting Point	249-251 °C	Purity assessment and solid-state characterization.	[2][3]
Solubility	Slightly soluble in DMSO and Methanol.	Impacts formulation, bioavailability, and risk of crystalluria.	[2][3][9]
pKa	5.86	Determines ionization state at physiological pH, affecting solubility and membrane permeability.	[10]

| LogP (XLogP3) | -0.2 | Indicates a hydrophilic nature, influencing distribution and excretion. | [4] |

Solubility and Lipophilicity

N-Acetyl Sulfadiazine exhibits slight solubility in polar organic solvents like methanol and DMSO.[2][3] Its solubility in aqueous media is highly dependent on pH, a characteristic feature of sulfonamides. The acetylation of the aromatic amine of sulfadiazine increases its solubility relative to older sulfonamides, which is a critical factor in reducing the risk of nephrotoxicity caused by crystallization in the renal tubules.[11]

The computed LogP of -0.2 signifies that the molecule is hydrophilic.[\[4\]](#) This property is consistent with its role as a metabolite destined for renal excretion. This hydrophilicity limits its ability to cross biological membranes passively and confines its distribution primarily to the extracellular fluid.

Acid-Base Properties (pKa)

The pKa of a drug molecule is a critical determinant of its behavior in biological systems. **N-Acetyl Sulfadiazine** has a pKa of 5.86, which corresponds to the ionization of the sulfonamide proton.[\[10\]](#)

Causality: At physiological pH (~7.4), which is significantly above the pKa, the sulfonamide group will be predominantly deprotonated, yielding an anionic species. This ionization dramatically increases its aqueous solubility in blood and urine, facilitating its transport and subsequent elimination from the body. This is a key reason why maintaining an alkaline urine pH can further enhance its excretion.

Thermal Properties and Chemical Stability

N-Acetyl Sulfadiazine has a defined melting point of 249-251 °C, which serves as an indicator of its purity.[\[2\]](#)[\[3\]](#)

From a chemical stability perspective, the acetyl group is susceptible to hydrolysis under strongly acidic or basic conditions, which would regenerate the parent drug, Sulfadiazine.[\[11\]](#) For analytical and storage purposes, maintaining a neutral pH is critical.

This protocol provides a framework for validating the stability of **N-Acetyl Sulfadiazine** in a specific analytical solvent or buffer.

- Preparation: Prepare a stock solution of **N-Acetyl Sulfadiazine** at a known concentration (e.g., 1 mg/mL) in the desired solvent. Prepare several aliquots in amber vials to prevent photodegradation.[\[9\]](#)
- Storage Conditions: Store the vials under the intended experimental conditions (e.g., room temperature, 2-8°C) and include a control group stored at -80°C, where the compound is expected to be stable.[\[9\]](#)

- Time-Point Analysis: At designated time points (e.g., 0, 4, 8, 24, 48 hours), remove one vial from each condition.
- Quantification: Analyze the samples using a validated HPLC-UV or LC-MS/MS method. Quantify the peak area of **N-Acetyl Sulfadiazine** and monitor for the appearance of a peak corresponding to Sulfadiazine, its primary degradant.
- Evaluation: The compound is considered stable if the measured concentration remains within $\pm 15\%$ of the initial (time 0) concentration.

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are indispensable for the structural confirmation and quantification of **N-Acetyl Sulfadiazine**.

- UV-Vis Spectroscopy: In HPLC analysis, **N-Acetyl Sulfadiazine** is readily detected by UV absorbance, with a common wavelength being 269 nm.^[3] The parent drug, Sulfadiazine, exhibits absorption maxima around 212 nm and 270 nm, and its acetylated metabolite is expected to have a similar chromophore.^[12]
- Infrared (IR) Spectroscopy: The IR spectrum provides a molecular fingerprint. Key characteristic bands for **N-Acetyl Sulfadiazine** include:
 - Amide N-H stretch: $\sim 3250 \text{ cm}^{-1}$
 - Amide C=O stretch (Amide I band): $\sim 1700 \text{ cm}^{-1}$ ^[13]
 - Sulfonamide SO₂ asymmetric and symmetric stretches: $\sim 1320 \text{ cm}^{-1}$ and $\sim 1150 \text{ cm}^{-1}$, respectively.^[13]
 - S-N stretch: $\sim 900 \text{ cm}^{-1}$ ^[13]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons, the pyrimidine ring protons, and a distinct singlet for the acetyl methyl protons (~2.1 ppm).^[13] ¹³C NMR would show signals for the carbonyl carbon (~169 ppm) and the acetyl methyl carbon (~24 ppm).^[13]

- Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is highly effective. The protonated molecule $[M+H]^+$ is observed at a mass-to-charge ratio (m/z) of approximately 293.0702.[2][4] This technique is the cornerstone of modern quantitative bioanalysis due to its exceptional sensitivity and selectivity.

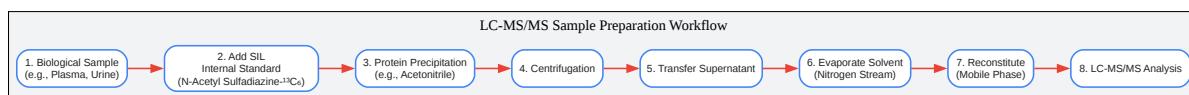
Authoritative Analytical Methodology: LC-MS/MS

For the accurate quantification of **N-Acetyl Sulfadiazine** in complex biological matrices such as plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard. Its efficacy is significantly enhanced by the use of a stable isotope-labeled (SIL) internal standard, such as **N-Acetyl Sulfadiazine-¹³C₆**.

Trustworthiness of the Method: The use of a SIL internal standard is a self-validating system. The SIL standard co-elutes with the analyte and experiences identical ionization suppression or enhancement effects in the mass spectrometer source. By calculating the ratio of the analyte signal to the internal standard signal, any variability during sample preparation and analysis is effectively normalized, ensuring high precision and accuracy.[1]

Standard Experimental Workflow

The analysis of biological samples follows a standardized workflow designed to remove interfering substances, such as proteins and salts, and concentrate the analyte for sensitive detection.



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Caption: A standard workflow for the bioanalysis of **N-Acetyl Sulfadiazine**.

Detailed Protocol: Quantification in Human Plasma

This protocol outlines a typical method for quantifying **N-Acetyl Sulfadiazine** in human plasma.

- Sample Preparation:

- To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (**N-Acetyl Sulfadiazine**-¹³C₆, e.g., at 1 µg/mL).
- Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.[\[2\]](#)
- Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[\[2\]](#)
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) and vortex.[\[2\]](#)
- Transfer to an autosampler vial for injection.

- LC-MS/MS Conditions (Illustrative):

- LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A suitable gradient starting from 5% B, ramping up to 95% B to elute the analyte, followed by re-equilibration.
- Mass Spectrometer: Triple quadrupole, operating in positive electrospray ionization (ESI+) mode.
- MRM Transitions:

- **N-Acetyl Sulfadiazine:** Precursor Ion (Q1) m/z 293.1 → Product Ion (Q3) m/z 198.0 (loss of acetylated aniline).[2][4][14]
- **N-Acetyl Sulfadiazine-¹³C₆ (IS):** Precursor Ion (Q1) m/z 299.1 → Product Ion (Q3) m/z 204.0.[14]
 - Collision Energy: Optimize for the specific instrument, typically starting in the range of 15-25 eV.[14]

Conclusion

N-Acetyl Sulfadiazine possesses a distinct set of physicochemical properties that are fundamental to its biological role as the primary metabolite of Sulfadiazine. Its hydrophilic nature, pH-dependent solubility, and characteristic spectroscopic profile provide the basis for its scientific investigation. For researchers, a mastery of these properties is not merely academic; it is essential for the development of accurate analytical methods, the interpretation of pharmacokinetic data, and the overall understanding of Sulfadiazine's disposition in the body. The robust LC-MS/MS methodologies outlined herein, grounded in the use of stable isotope-labeled internal standards, represent the authoritative approach for generating reliable and reproducible data in a research and drug development setting.

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